Sodium chlorate

Description

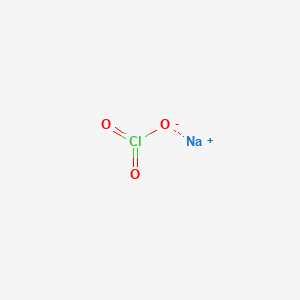

Structure

2D Structure

Properties

IUPAC Name |

sodium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUMGUJCQRKBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaClO3, ClNaO3 | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026025 | |

| Record name | Sodium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather., Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless or white odorless solid; [Merck Index] Slightly hygroscopic; [CHEMINFO] Colorless or light yellow granules; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES. | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

100 g/100 g water at 25 °C; slightly soluble in ethanol, Sodium chloride diminishes solubility in water, 790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol, Solubility in water, g/100ml at 20 °C: 100 | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.5 g/cu cm, 2.5 g/cm³ | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: sodium chloride and chromium | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless cubic crystals, Colorless crystals or granules | |

CAS No. |

7775-09-9, 9011-70-5 | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chlorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybor-chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95DR77GMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

478 °F (USCG, 1999), 248 °C | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Production Process Optimization

Industrial Electrolytic Production Mechanisms

NaCl + 3H₂O → NaClO₃ + 3H₂ alphaindustrial.group

The production process begins with the dissolution of sodium chloride in water to create a brine solution, which then undergoes purification. diva-portal.org This purified brine is mixed with an electrolyte and subjected to electrolysis in undivided electrochemical cells. diva-portal.org

Electrolysis of Sodium Chloride Solutions

The electrolysis process involves the oxidation of chloride ions at the anode to form chlorine gas, which then hydrolyzes in the aqueous solution to form hypochlorous acid and hypochlorite (B82951) ions. alphaindustrial.groupgloballcadataaccess.orgcstitaniums.com At the cathode, water is reduced to produce hydrogen gas and hydroxide (B78521) ions. diva-portal.orgcstitaniums.com The key reactions are:

Anode: 2Cl⁻ → Cl₂ + 2e⁻ denora.com

Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻ diva-portal.org

Hydrolysis: Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻ alphaindustrial.groupatamankimya.com

The formed hypochlorous acid is then converted to chlorate (B79027) in the bulk solution. alphaindustrial.groupgoogle.com

Competing Reaction Pathways: Anodic Chlorate Formation versus Hypochlorite Autoxidation

The conversion of the intermediate hypochlorite (a combination of hypochlorous acid and hypochlorite ions) to chlorate proceeds through two competing pathways:

Anodic Chlorate Formation: Hypochlorite ions can be directly oxidized to chlorate at the anode. alphaindustrial.groupwikipedia.org This pathway is considered a loss reaction in industrial settings as it results in a lower current efficiency, with a theoretical maximum of only 66.7%. google.com

Hypochlorite Autoxidation (Chemical Chlorate Formation): In the bulk of the electrolyte solution, hypochlorous acid and hypochlorite ions react to form chlorate. alphaindustrial.groupwikipedia.org This chemical conversion is the desired pathway in industrial production as it leads to a higher current efficiency, approaching 100%. The reaction is: 2HOCl + OCl⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻ diva-portal.org

Industrial cells are therefore optimized to favor the autoxidation pathway to maximize efficiency. alphaindustrial.groupatamankimya.com

Energetic Considerations and Efficiency Enhancements in Electrosynthesis

The production of sodium chlorate is an energy-intensive process, consuming approximately 4500-5500 kWh of electricity per short ton of this compound. sci-hub.st A significant portion of the manufacturing cost, around 45% to 50%, is attributed to energy consumption, with over 95% of that energy used in the electrolysis step. google.com

Key strategies for enhancing energy efficiency include:

Optimizing Cell Design: The introduction of dimensionally stable anodes (DSAs) has significantly improved both current efficiency and energy consumption compared to the older graphite (B72142) anodes. google.com

Advanced Process Control (APC): APC solutions can be employed to distribute electricity optimally among different cells, pushing production to the most efficient units first. ipcos.com This helps to reduce the specific energy consumption (kWh per ton of chlorate). ipcos.com

Heat Management: The electrolysis process generates significant heat that must be removed. sci-hub.st Efficient heat exchange systems are crucial for maintaining optimal operating temperatures. google.com

Current Efficiency Optimization Strategies

Current efficiency in this compound production is primarily impacted by loss reactions, the most significant being the cathodic reduction of hypochlorite. gu.segu.se To mitigate this, sodium dichromate is added to the electrolyte. gu.segu.se The dichromate forms a film on the cathode surface that inhibits the reduction of hypochlorite and promotes the desired hydrogen evolution reaction. gu.segu.se

Other factors influencing current efficiency include:

Electrode Materials: The shift from graphite anodes to metal anodes, such as those with platinum-iridium or ruthenium dioxide coatings on a titanium substrate, has increased current efficiencies from 80-85% to 93-95%. sci-hub.st

Cathode Surface Condition: The type of iron oxyhydroxide (FeOOH) formed on mild steel cathodes can affect performance. Goethite (α-FeOOH) is associated with normally performing cathodes, while lepidocrocite (γ-FeOOH) is found on poorly performing ones. gu.segu.segu.se

Minimizing Side Reactions: The evolution of oxygen at the anode is a side reaction that lowers current efficiency. sci-hub.st This is influenced by the anode material and the pH of the electrolyte. sci-hub.st

Electrochemical Cell Design and Operational Parameter Research

The design of the electrochemical cell and the precise control of operational parameters are critical for maximizing the efficiency of this compound production.

Influence of Electrolyte pH on Production Efficiency

The pH of the electrolyte is a crucial parameter that significantly impacts current efficiency. The optimal rate for the chemical formation of chlorate from hypochlorite occurs within a narrow pH range. sci-hub.st

Optimal pH Range: Industrial chlorate cells are typically operated at a pH between 5.9 and 6.7. sci-hub.st Research indicates a maximum efficiency is achieved at a pH of around 6.75. exrockets.com

Impact of pH Imbalance: If the pH is not controlled, the current efficiency can drop dramatically, from as high as 99% to as low as 66.66%. researchgate.netresearchgate.netdoaj.org

pH Control Mechanisms: Maintaining the optimal pH often requires the controlled addition of acid, such as hydrochloric acid, to the electrolyte. exrockets.comexrockets.com The amount of acid required can vary depending on the cell size and the stage of the electrolysis process. exrockets.com Advanced control systems, such as fractional-order PID controllers, are being developed for more precise pH regulation. researchgate.netdoaj.orgache-pub.org.rs

The relationship between electrolyte pH and other operational parameters is complex. For instance, at a constant hypochlorite concentration, the anodic oxidation loss is independent of pH between 6.5 and 10.5. researchgate.net

Table 1: Key Operational Parameters and their Impact on this compound Production

| Parameter | Typical Range/Value | Impact on Efficiency |

|---|---|---|

| Electrolyte pH | 5.9 - 6.7 sci-hub.st | Crucial for maximizing current efficiency by favoring chemical chlorate formation. sci-hub.stresearchgate.netresearchgate.netdoaj.org |

| Operating Temperature | 80°C - 90°C alphaindustrial.groupatamankimya.com | Higher temperatures favor the rate of chemical chlorate formation. exrockets.com |

| Current Efficiency | 93% - 95% (with metal anodes) sci-hub.st | Higher efficiency reduces energy consumption per unit of product. |

| Anode Material | Mixed Metal Oxide (e.g., RuO₂ on Ti) diva-portal.orgsci-hub.st | Dimensionally stable anodes improve current efficiency and reduce energy consumption compared to graphite. google.comsci-hub.st |

| Cathode Material | Mild Steel diva-portal.orgexrockets.com | Surface condition and presence of protective films (from dichromate) are critical for preventing loss reactions. gu.segu.se |

| Sodium Dichromate Concentration | 2-3 g/L sci-hub.st | Inhibits the cathodic reduction of hypochlorite, a major loss reaction. gu.segu.se |

Adaptive Neuro-Fuzzy Inference System Modeling for pH Prediction in Electrolytic Cells

Precise control of pH in electrolytic cells is critical for maximizing the current efficiency of this compound production. researchgate.nettandfonline.com If the pH is not properly controlled, the current efficiency can drop significantly. researchgate.net Traditional analytical models for pH prediction are often impractical for real-time control due to their reliance on a large number of parameters that are difficult to measure in an industrial setting. researchgate.nettandfonline.com

To address this, researchers have developed models using an Adaptive Neuro-Fuzzy Inference System (ANFIS). researchgate.netresearchgate.net ANFIS combines the learning capabilities of neural networks with the reasoning of fuzzy logic, making it a powerful tool for modeling complex, non-linear systems. mdpi.com These models can accurately predict the pH of the cell electrolyte using a limited number of easily measurable parameters. researchgate.nettandfonline.com One such model demonstrated high accuracy in predicting pH with a low root mean square error (RMSE) of 0.1290 and a high coefficient of determination (R²) of 0.8816 during the testing phase. tandfonline.comresearchgate.net The successful implementation of ANFIS models provides a reliable tool for designing more effective pH controllers, leading to more energy-efficient this compound production. tandfonline.comresearchgate.net

Electrolyte Temperature and DC Load Current Effects

Electrolyte temperature and the direct current (DC) load are two other significant factors that influence the efficiency of this compound production. researchgate.netmdpi.com The rate of the chemical reaction that forms chlorate is strongly dependent on temperature. diva-portal.org For instance, the reaction to convert hypochlorite to chlorate is accelerated at temperatures above approximately 60°C. wikipedia.org However, higher temperatures can also have negative effects on cell performance. openchemicalengineeringjournal.com

The DC load current directly drives the electrochemical reactions. Varying the current load can be a strategy to minimize costs, especially with fluctuating electricity prices. diva-portal.org However, operating at different current loads requires a thorough understanding of the electrode behavior across a wide current range. diva-portal.org For example, at low current loads, it is crucial to ensure the cathode remains under cathodic protection to prevent corrosion. diva-portal.org Both electrolyte temperature and DC load current are key input parameters in ANFIS models for predicting cell pH, highlighting their importance in process control and optimization. tandfonline.comresearchgate.net

Mass Transfer Dynamics and Current Density Distribution in Chlorate Cells

The efficiency of a chlorate cell is heavily dependent on mass transfer and the transport of reacting species to and from the electrode surfaces. scispace.com The hydrodynamic behavior within the cell significantly affects the total current density, cell voltage, and the distribution of current across the electrodes. thepyrotechnician.comdiva-portal.org An uneven current density distribution can lead to increased energy consumption and non-uniform depletion of the electrocatalyst. scispace.com

Mathematical models, specifically tertiary current density distribution models, have been developed to understand these complex dynamics. thepyrotechnician.comresearchgate.net These models account for mass transport through diffusion, migration, and convection. researchgate.net A key finding from these models is the development of a diffusion layer of species along the height of the anode, which can create a substantial concentration overpotential, particularly at the top of the anode. researchgate.net This leads to a non-uniform current density distribution that worsens as the electrolyte flow velocity decreases. researchgate.net

Experimental simulations using real-scale chlorate cells have confirmed that increasing the electrolyte flow rate results in more even current density distributions, reduced cell voltage, and an increased total current density. thepyrotechnician.comdiva-portal.org This is attributed to the replenishment of ions at the electrode surfaces, which reduces concentration overpotentials. thepyrotechnician.comdiva-portal.org The presence of hydrogen gas bubbles evolved at the cathode also plays a role by inducing a buoyancy-driven flow, which enhances mass transfer. diva-portal.orgscispace.com However, these bubbles can also have negative effects by increasing the electrolyte's resistivity and reducing the electroactive area of the electrodes. scispace.com

Electrode Materials and Catalysis Research

The choice of electrode materials and the understanding of catalytic processes at their surfaces are fundamental to the efficiency and sustainability of this compound production. Research in this area focuses on improving the selectivity of the desired reactions while minimizing unwanted side reactions.

Cathodic Selectivity and Hydrogen Evolution Reaction Studies

In the undivided electrolytic cells used for this compound production, the primary reaction at the cathode is the evolution of hydrogen gas. diva-portal.orgd-nb.info However, other undesirable reduction reactions can also occur, such as the reduction of hypochlorite and chlorate ions back to chloride, which significantly lowers the current efficiency. diva-portal.orgd-nb.infoutwente.nl To achieve high efficiency, these unwanted reactions must be suppressed. utwente.nl

The selectivity of the cathode for the hydrogen evolution reaction (HER) is therefore of paramount importance. utwente.nlgu.se Mild steel is a commonly used cathode material due to its low cost and relatively low overpotential for hydrogen evolution. d-nb.info However, it suffers from low selectivity. d-nb.info Researchers are actively exploring alternative cathode materials that are highly active for the HER but hinder the reduction of oxychloric species. utwente.nl These materials must also be stable in the harsh environment of the chlorate process. utwente.nl One promising area of research involves coating titanium electrodes with manganese oxide layers, which have shown to significantly increase the selectivity for the HER to above 95% in hypochlorite solutions. acs.orgacs.org

Role of Chromium Species in Cathode Performance

For over a century, the addition of sodium dichromate to the electrolyte has been essential for achieving high cathodic selectivity in industrial this compound production. utwente.nlresearchgate.net During electrolysis, a thin film of chromium(III) hydroxide forms on the cathode surface. utwente.nlresearchgate.net This film acts as a selective barrier, hindering the transport of hypochlorite and chlorate anions to the electrode surface and thus preventing their reduction. researchgate.net At the same time, it allows water to reach the cathode, enabling the hydrogen evolution reaction to proceed. researchgate.net

The presence of chromium(VI) in the electrolyte provides several other benefits: it buffers the electrolyte at the optimal pH for the chlorate formation reaction, catalyzes this reaction in the bulk solution, and helps protect the steel cathodes from corrosion. utwente.nlresearchgate.netdoi.org The cathodic current efficiency increases with increasing dichromate concentrations up to about 5 g/dm³. d-nb.info

Despite its benefits, the use of hexavalent chromium is a significant environmental and health concern, leading to an urgent need to find alternatives. utwente.nlgu.se Research is focused on developing chromium-free production methods, which may involve a combination of solutions targeting each of the functions that chromium currently fulfills. doi.org This includes the development of new cathode materials with inherent selectivity for the hydrogen evolution reaction. utwente.nlacs.org

Investigation of Alternative Cathode Catalysts (e.g., RuO2, Manganese Oxides)

Novel Approaches in this compound Synthesis

Beyond the investigation of alternative cathode materials, broader innovations in the synthesis process for this compound are being explored. These novel approaches aim to improve efficiency, reduce environmental impact, and lower production costs.

One area of innovation involves the integration of the this compound production process with other electrochemical systems. For example, a process has been proposed that combines a this compound cell with a cation exchange membrane type chlorine-alkali cell. google.com In this integrated system, the weak saline solution from the anode chamber of the chlorine-alkali cell is fortified with sodium chloride, purified using a chelating ion exchange resin to remove impurities like calcium and magnesium, and then fed into the this compound cell. google.com This approach allows for the effective recovery of this compound that might be formed as a by-product in the chlorine-alkali cell and helps to maintain a stable electrolytic voltage in the chlorate cell. google.com

The use of nanocrystalline materials represents another frontier in cathode technology for chlorate production. diva-portal.org These materials offer a large surface area, which can enhance the electrocatalytic properties of the cathode. diva-portal.org For instance, in-situ activation of cathodes through the addition of molybdate (B1676688) to the electrolyte has been shown to result in the deposition of a molybdenum film, which increases the cathode's surface area and activates the hydrogen evolution reaction. diva-portal.org

Furthermore, research into the fundamental aspects of the chlorate formation chemistry continues to yield insights that can lead to process improvements. Studies on the decomposition of hypochlorous acid, a key intermediate, have explored various catalysts to accelerate the desired chlorate formation reaction. researchgate.net For example, yttrium(III) compounds and telluric acid have been investigated as potential catalysts for this homogeneous reaction. researchgate.net

Reaction Mechanisms and Chemical Transformations

Oxidative Reactivity and Redox Chemistry

Sodium chlorate (B79027) (NaClO₃) is a potent oxidizing agent due to the high oxidation state (+5) of the chlorine atom. geeksforgeeks.orgnih.gov Its reactivity is central to its utility in various industrial applications, including as a bleaching agent and in the synthesis of other chemicals. atamanchemicals.combyjus.com The chlorate ion (ClO₃⁻) readily accepts electrons from other substances in redox reactions. atamanchemicals.com The complexity of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts. scbt.comexrockets.com

The oxidative power of sodium chlorate stems from the chlorate ion's ability to undergo reduction, a process involving the gain of electrons. In acidic conditions, the oxidizing potential of chlorate is significantly enhanced. exrockets.com The electron transfer pathways in chlorate reduction can be complex and are dependent on the specific reacting species and conditions.

The interaction of this compound with certain metal complexes, such as those containing iron, can proceed through the formation of high-valent metal-oxo intermediates. For instance, an iron(IV)-oxo species can be generated, which then participates in subsequent oxidation reactions. acs.org These pathways can involve either a direct oxygen atom transfer, leading to the formation of perchlorate (B79767) (ClO₄⁻), or an electron transfer that produces chlorine dioxide (ClO₂). acs.org

This compound reacts vigorously with a wide array of reducing agents and organic materials. atamanchemicals.com These reactions can be highly exothermic and may lead to combustion or explosions, particularly when initiated by heat, friction, or in the presence of strong acids. atamanchemicals.comscbt.com

Common reducing agents that react with this compound include:

Sulfur and Phosphorus: These elements react intensely with this compound. atamanchemicals.com

Finely Divided Metals: Metals such as iron, aluminum, and others can react explosively with this compound, especially in powdered form. atamanchemicals.comnj.gov

Organic Compounds: Contact with organic materials like wood, paper, oils, and sugars can create a significant fire hazard. scbt.comnj.govusda.gov For example, a mixture of this compound and sucrose (B13894) can create a powerful fuel. wikipedia.org

Ammonium (B1175870) Compounds and Cyanides: These can also lead to explosive reactions. nj.gov

In organic synthesis, this compound serves as an effective oxidizing agent. For example, it can be used to oxidize hydroquinone (B1673460) to quinone and furfural (B47365) to a mixture of maleic and fumaric acids, often in the presence of a catalyst like vanadium pentoxide. wikipedia.org It can also be used in conjunction with hydrochloric acid to chlorinate aromatic compounds. wikipedia.org In this process, this compound oxidizes HCl to generate the active chlorinating agents, hypochlorous acid (HOCl) or chlorine (Cl₂), depending on the pH. wikipedia.org

The reaction of this compound with potassium bromide or potassium iodide in the presence of hydrochloric acid results in the formation of bromine or iodine, respectively, along with sodium chloride and potassium chloride. geeksforgeeks.orgbyjus.com

Electron Transfer Pathways in Oxidative Reactions

Decomposition Pathways and Product Characterization

The decomposition of this compound is a critical aspect of its chemistry, particularly for applications like chemical oxygen generation. The products of decomposition can vary significantly depending on the conditions, such as temperature and the presence of catalysts. atamanchemicals.com

When heated, this compound decomposes. This process typically begins at temperatures above 300°C (572°F). exrockets.comwikipedia.org The primary decomposition reaction yields sodium chloride (NaCl) and oxygen (O₂), as shown in the following equation:

2 NaClO₃(s) → 2 NaCl(s) + 3 O₂(g) wikipedia.orgtestbook.com

This reaction is highly exothermic and can become self-sustaining above a certain temperature. exrockets.com This property is harnessed in chemical oxygen generators, often found in emergency situations on aircraft and in space stations. wikipedia.orgminearc.com In these devices, the heat required to initiate the decomposition is often generated by the oxidation of a small amount of iron powder mixed with the this compound. wikipedia.orgminearc.com

The decomposition can be a stepwise process, and under certain conditions, intermediate products like sodium perchlorate (NaClO₄) may form before complete decomposition to sodium chloride and oxygen. researchgate.net

Interactive Table: Thermal Decomposition of this compound

| Property | Value |

| Decomposition Temperature | Starts around 300°C exrockets.comwikipedia.org |

| Primary Products | Sodium Chloride (NaCl), Oxygen (O₂) wikipedia.orgtestbook.com |

| Reaction Type | Exothermic exrockets.com |

| Application | Chemical Oxygen Generation wikipedia.orgminearc.com |

The decomposition temperature of this compound can be significantly lowered by the presence of catalysts. researchgate.netresearchgate.net This is crucial for applications where a lower initiation temperature is desirable. Various metal oxides have been shown to be effective catalysts.

Cobalt Oxides (e.g., Co₃O₄): These are highly effective catalysts, capable of reducing the initial decomposition temperature of this compound significantly. researchgate.net Cobalt powder itself has also been shown to be an effective catalyst, with its catalytic activity enhanced by its oxidation during the process. nasa.gov

Iron Oxides (e.g., Fe₂O₃): Iron oxides also exhibit a strong catalytic effect on the thermal decomposition of this compound. acs.orgjes.or.jp

Other Metal Oxides: Metal oxides such as those of nickel, magnesium, and calcium can also catalyze the decomposition, though their effectiveness varies. researchgate.netresearchgate.net For instance, the addition of metal oxides like nickel oxide can lower the oxygen evolution temperature. researchgate.net

The mechanism of catalyzed decomposition often involves the surface of the metal oxide, where the chlorate ions are oxidized. researchgate.net The presence of these catalysts can also influence the reaction pathway, for example, by preventing the formation of intermediate sodium perchlorate. researchgate.net

Interactive Table: Catalysts for this compound Decomposition

| Catalyst | Effect |

| Cobalt Oxide (Co₃O₄) | Significantly lowers decomposition temperature. researchgate.net |

| Iron Oxide (Fe₂O₃) | Strong catalytic effect. acs.orgjes.or.jp |

| Nickel Oxide | Lowers oxygen evolution temperature. researchgate.net |

| Calcium Oxide (CaO) | Appreciable catalytic effect, prevents perchlorate formation. researchgate.net |

| Barium Peroxide (BaO₂) | Acts as a catalyst by itself. acs.org |

Under specific conditions, the reaction of this compound can lead to the formation of chlorine dioxide (ClO₂) and chlorine (Cl₂), both of which are important industrial chemicals. atamanchemicals.comfao.org

The production of chlorine dioxide from this compound typically involves its reduction in an acidic medium. fao.orggoogle.com Common reducing agents used in industrial processes include methanol (B129727), sulfur dioxide, and hydrochloric acid. byjus.comresearchgate.net

For example, reacting this compound with a reducing agent like hydrogen peroxide in the presence of sulfuric acid can produce chlorine dioxide. fao.org Similarly, the reaction with hydrochloric acid generates both chlorine dioxide and chlorine. google.com

In some processes, chlorine dioxide is generated by first producing chlorous acid (HClO₂) from this compound, which then reacts further. researchgate.net The formation of chlorine can also occur as a minor product during the thermal decomposition of this compound, which is why substances like barium peroxide are sometimes included in oxygen generators to absorb it. wikipedia.orgminearc.com

The generation of chlorine dioxide is a key step in the pulp and paper industry for bleaching purposes. atamanchemicals.com

Catalyzed Decomposition Processes

Specific Reaction Kinetics and Mechanistic Elucidation

The generation of chlorine dioxide (ClO₂) from this compound (NaClO₃) is a chemically complex process influenced by several factors, including the choice of reducing agent, acidity, temperature, and reactant concentrations. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing ClO₂ production for various industrial applications.

The reaction between this compound and hydrochloric acid (HCl) to produce chlorine dioxide is a widely used method. stackexchange.com The kinetics of this reaction system have been shown to follow a mixed-order rate equation with respect to the chlorate ion (ClO₃⁻). stackexchange.comresearchgate.netscientific.net Initially, the reaction exhibits first-order kinetics with respect to ClO₃⁻. stackexchange.comresearchgate.netscientific.net However, as the concentration of chlorate decreases, the reaction transitions to second-order with respect to ClO₃⁻. stackexchange.comresearchgate.netscientific.net

A study determined the first-order rate constants at different temperatures: 0.0168 s⁻¹ at 30°C, 0.0221 s⁻¹ at 40°C, and 0.0279 s⁻¹ at 50°C. researchgate.netscientific.net The second-order rate constants were found to be 0.0019 L·mol⁻¹·s⁻¹ at 30°C, 0.0028 L·mol⁻¹·s⁻¹ at 40°C, and 0.0060 L·mol⁻¹·s⁻¹ at 50°C. researchgate.netscientific.net

The reaction order provides insight into how the rate of reaction is influenced by the concentration of each reactant. In the generation of chlorine dioxide from this compound and a chloride source in the presence of an acid, the reaction orders have been determined through experimental studies.

When using hydrochloric acid at low concentrations, the reaction has been found to be first order with respect to sodium chlorite (B76162) and 1.39th order with respect to hydrochloric acid. aidic.itcetjournal.itsdu.edu.cn In a system using this compound, sodium chloride, and sulfuric acid, the reaction is first order with respect to the chlorate concentration and second order with respect to the chloride concentration. nih.govcapes.gov.brresearchgate.net

The role of acidity is particularly significant. When using sulfuric acid, the reaction order with respect to its molar concentration is exceptionally high, around 13-14. nih.govcapes.gov.brresearchgate.netpreprints.org This high order suggests a strong dependence on acidity. However, when the acidity function (h_) is used instead of molar concentration, the reaction order is reduced to a more conventional value of 2.4. nih.govcapes.gov.brresearchgate.netpreprints.org This indicates that the Hammett acidity function provides a more accurate representation of the acid's catalytic role in the reaction. preprints.org

| Reactant System | Order w.r.t. Chlorate/Chlorite | Order w.r.t. Chloride | Order w.r.t. Acid (Molarity) | Order w.r.t. Acid (Acidity Function, h_) |

|---|---|---|---|---|

| NaClO₂ + HCl (low conc.) | 1 | - | 1.39 | - |

| NaClO₃ + NaCl + H₂SO₄ | 1 | 2 | ~13-14 | 2.4 |

The rate of chlorine dioxide generation is significantly influenced by temperature. An increase in temperature generally leads to a faster reaction rate. This relationship is quantified by the activation energy (Ea), which is the minimum energy required for a reaction to occur.

For the reaction of this compound with sodium chloride in the presence of sulfuric acid, the activation energy has been determined to be 81.84 kJ/mol. preprints.org Another study investigating the reduction of this compound with pyrite (B73398) to produce chlorine dioxide reported an apparent activation energy of 52.9 kJ/mol. researchgate.net The pre-exponential Arrhenius parameter, which is related to the frequency of collisions between reactant molecules, has also been determined for these systems. nih.govcapes.gov.brresearchgate.net

| Reaction System | Activation Energy (Ea) |

|---|---|

| NaClO₃ + NaCl + H₂SO₄ | 81.84 kJ/mol |

| NaClO₃ + Pyrite | 52.9 kJ/mol |

The ratio of reactants, particularly the chlorate to chloride ratio, has a marked effect on the selectivity of the products, specifically the ratio of chlorine dioxide (ClO₂) to chlorine (Cl₂). nih.govcapes.gov.brresearchgate.net The generation of chlorine is often an undesired side reaction.

Generally, a higher efficiency in producing chlorine dioxide, meaning a higher ClO₂/Cl₂ ratio, is favored at lower temperatures. google.com High concentrations of this compound also appear to promote higher efficiency. google.com By carefully controlling the reactant ratios, it is possible to optimize the yield of chlorine dioxide while minimizing the formation of chlorine. For instance, in the reaction of chlorate, chloride, and a strong acid, using an H⁺/ClO₃⁻ ratio in excess of the stoichiometric 2:1 has been proposed to account for the chlorate consumed in the side reaction that produces chlorine. google.com

Metal ions can play a significant role in the redox reactions of this compound. Iron(II) ions (Fe²⁺), for example, can be oxidized by chlorate. Studies have shown that each chlorate ion has the stoichiometric capacity to oxidize six Fe(II) ions to Fe(III). mdpi.com This reaction can be influenced by the surrounding solution chemistry, such as the presence of chloride or sulfate (B86663) ions, and the pH of the solution. mdpi.com The oxidation of Fe(II) by chlorate is orders of magnitude faster than by oxygen or UV-photooxidation under conditions relevant to the Martian surface. mdpi.com The reactivity of iron powder with this compound is also dependent on the particle size of the iron, with finer particles exhibiting greater reactivity at lower temperatures. jes.or.jp

Impact of Reactant Ratios on Product Selectivity (e.g., ClO2/Cl2 ratio)

Advanced Synthetic Applications in Organic and Inorganic Chemistry

This compound's strong oxidizing properties make it a valuable reagent in various synthetic applications beyond its primary use in chlorine dioxide generation. atamanchemicals.comtestbook.com

In organic synthesis, this compound, often in combination with hydrochloric acid or sulfuric acid and sodium chloride, is used for the chlorination of aromatic compounds. wikipedia.org This method can be more selective and easier to handle than using chlorine gas directly. By controlling the molarity of the this compound, it is possible to achieve selective mono-, di-, and trichlorination of activated aromatic rings and the α-position of ketones. Furthermore, when combined with a catalyst such as vanadium pentoxide, this compound can act as an oxidant for a variety of organic transformations. wikipedia.org

In inorganic chemistry, this compound serves as a precursor for the manufacture of other important inorganic compounds. It is the preferred intermediate for the production of sodium perchlorate and sodium chlorite. nouryon.com Additionally, it is used in the surface treatment of metals and in the regeneration of cupric chloride etchants in the electronics industry. nouryon.com Its potent oxidizing nature is also harnessed in the mining industry for the extraction of elements like uranium and vanadium. nouryon.com

Catalytic Oxidation in Organic Synthesis (e.g., with Vanadium Pentoxide)

This compound, when paired with a catalyst like vanadium pentoxide (V₂O₅), serves as an effective oxidant for various organic transformations. wikipedia.org This combination is particularly useful for the oxidation of hydroquinones to quinones and the conversion of furfural to maleic and fumaric acids. wikipedia.org

A notable application is the oxidation of hydroquinone to quinone. In a laboratory setting, a mixture of hydroquinone, this compound, and a catalytic amount of vanadium pentoxide in a dilute sulfuric acid solution is vigorously stirred. orgsyn.org The reaction proceeds at a moderate temperature, often with a noticeable rise to around 40°C, and is typically complete within a few hours, yielding a high percentage of quinone. orgsyn.org For larger-scale reactions, temperature control is crucial to prevent it from exceeding 40°C. orgsyn.org

This catalytic system can also be applied to the oxidation of other aromatic compounds. For instance, anthracene (B1667546) can be oxidized to anthraquinone (B42736) using this compound and vanadium pentoxide in a solution of glacial acetic acid and dilute sulfuric acid. orgsyn.org The reaction is initiated by gentle heating and proceeds vigorously. After refluxing, the mixture is cooled to yield a high percentage of anthraquinone. orgsyn.org However, this specific oxidizing mixture is not potent enough to oxidize hydrocarbons like naphthalene (B1677914) and phenanthrene (B1679779) to their corresponding quinones. orgsyn.org Vanadium pentoxide is a versatile catalyst in industrial processes, including the oxidation of ethanol (B145695) to ethanal and the production of phthalic anhydride. organic-chemistry.org

In-Situ Generation of Chlorinating Agents for Aromatic Chlorination

This compound is a key component in the in-situ generation of active chlorinating agents for the chlorination of aromatic compounds, a fundamental reaction in organic synthesis. ijsrp.org This method often avoids the need for organic solvents, presenting a more environmentally benign approach. atamankimya.comalphaindustrial.group The process involves the oxidation of hydrochloric acid (HCl) by this compound to produce either hypochlorous acid (HOCl) or chlorine gas (Cl₂), depending on the pH of the reaction medium. wikipedia.orgatamankimya.comalphaindustrial.group These in-situ generated species are the active electrophiles that participate in the aromatic chlorination.

This oxidative chlorination technique has been demonstrated to be efficient for the synthesis of various chlorinated arenes in an aqueous medium under mild conditions, resulting in good to excellent yields (75-96%). ijsrp.org The use of water as a solvent is advantageous due to its availability, non-toxicity, and non-flammability, which also simplifies the separation of organic products. ijsrp.org Research has shown that this NaClO₃/HCl system in water is cost-effective and easy to handle. ijsrp.org

The chlorination of arenes is a significant transformation as the resulting chlorinated compounds are valuable starting materials for producing insecticides, fungicides, herbicides, dyes, and pharmaceuticals. ijsrp.org Traditional methods often involve molecular chlorine, which is hazardous to handle and transport. ijsrp.org Therefore, in-situ generation methods are preferred. While other oxidizing agents like hydrogen peroxide have been used to generate chlorine from HCl, the this compound system offers an effective alternative. ijsrp.org

Spectroscopic and Crystallographic Characterization Studies

Crystal Growth and Structural Investigations

The formation of sodium chlorate (B79027) crystals is a widely studied phenomenon, offering insights into fundamental crystallization processes. Researchers employ various techniques to grow these crystals, optimizing specific parameters to control their size, shape, and quality.

Crystallization Techniques and Growth Parameter Optimization

The growth of sodium chlorate (NaClO₃) crystals can be achieved through several methods, with the primary goal of optimizing parameters to achieve desired crystal characteristics. Common techniques include slow evaporation from aqueous solutions, temperature cycling, and growth from a molten state. aip.orgmdpi.com

Key parameters that are manipulated during crystallization include supersaturation, temperature, stirring rate, and the presence of impurities. mdpi.comijstr.org Supersaturation is a primary driving force for both the nucleation and growth of crystals. mdpi.com In batch crystallization of sodium chloride, a related compound, residence time and heating load were found to be the most significant parameters affecting crystal yield. ijstr.org For this compound, temperature cycling between 20 °C and 60 °C with controlled heating and cooling rates (from 2 K/min to 10 K/min) has been used to investigate growth and dissolution behavior in detail. mdpi.com Stirring is another critical factor; it can influence crystal size distribution and, significantly, impact chiral symmetry breaking. ucm.esmorressier.com The agglomeration of smaller crystals, which is influenced by initial seed size, agitation speed, and the density of the crystal suspension (magma density), also plays a crucial role in the final crystal size distribution. morressier.com

Table 1: Crystallization Techniques and Optimized Parameters for this compound

| Technique | Key Parameters Optimized | Observed Effects & Goals |

|---|---|---|

| Slow Evaporation | Temperature, Humidity, Solution Purity | Growth of large, well-formed single crystals. waterjournal.org |

| Temperature Cycling | Heating/Cooling Rate, Temperature Range | Investigation of growth/dissolution cycles, deracemization. mdpi.com |

| Growth from Melt | Temperature, Stirring Rate | Study of nucleation above the melting point and enantiomorphism. aip.org |

| Stirred Crystallization | Agitation Speed, Seed Size, Magma Density | Control of crystal size, agglomeration, and chiral symmetry breaking. morressier.com |

Impact of Doping on Crystal Properties (e.g., NaCl Doping)

The introduction of impurities or "dopants" into the crystallization solution can significantly alter the properties of the resulting this compound crystals. Doping can affect the crystal habit, growth rate, and even its structural and optical characteristics.

The decomposition of small amounts of this compound to form sodium chloride (NaCl) has been observed to influence nucleation. It is proposed that the resulting NaCl provides cavities that can retain clusters of this compound at temperatures above its melting point, which can then act as seeds upon cooling. aip.org In a study on potassium hydrogen phthalate (B1215562) (KHP) crystals, doping with NaCl led to minor changes in lattice parameters and distortions in functional groups, as confirmed by XRD and FTIR studies, respectively. researchgate.netscirp.org While not directly on NaClO₃, this suggests that ionic dopants can be incorporated into a host crystal lattice, causing strain and altering physical properties. scirp.org The addition of other sodium salts containing chlorine at different oxidation states (chloride, hypochlorite (B82951), chlorite (B76162), and perchlorate) to this compound solutions was found to have no significant effect on certain growth phenomena like the formation of prismatic fluid inclusions during temperature cycling. mdpi.com In other systems, doping with different substances, such as cobalt, has been shown to affect the grain size of the resulting crystalline material. diva-portal.org

Table 2: Effects of Doping on Crystal Properties

| Dopant/Impurity | Host Crystal | Observed Effects | Reference |

|---|---|---|---|

| Sodium Chloride (NaCl) | This compound (NaClO₃) | Provides cavities that retain NaClO₃ clusters above the melting point, influencing nucleation. | aip.org |

| Sulfate (B86663) ions (SO₄²⁻) | This compound (NaClO₃) | Changes crystal habit from cubic to tetrahedral; inhibits face growth. | science.gov |

| Cobalt (Co) | Anode Coating Film | Results in smaller grains, increasing the real surface area of the coating. | diva-portal.org |

| Sodium Chloride (NaCl) | Potassium Hydrogen Phthalate (KHP) | Causes minor changes in lattice parameters and lattice strain; slightly increases thermal stability. | researchgate.netscirp.org |

Crystallographic Symmetry Analysis

This compound crystallizes in a structure that is of significant scientific interest due to its chiral nature. Though the NaClO₃ molecule itself is achiral, the molecules arrange themselves in the crystal lattice to form a structure that lacks inversion symmetry.

Crystallographic analysis confirms that this compound belongs to the cubic crystal system. mdpi.commaterialsproject.org Its specific space group is P2₁3 (No. 198), which is enantiomorphic, meaning it can exist in two mirror-image forms. materialsproject.orgarxiv.org The point group is 23. materialsproject.orgarxiv.org This chiral space group is responsible for the optical activity observed in this compound crystals, allowing them to be classified as either dextrorotatory (d-form) or levorotatory (l-form), depending on the direction they rotate plane-polarized light. waterjournal.org

Table 3: Crystallographic Data for this compound (NaClO₃)

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | P2₁3 (No. 198) |

| Point Group | 23 |

| Nature | Chiral, Enantiomorphic |

Chiral Crystallization and Enantiomorphic Phenomena

The crystallization of this compound is a classic model for studying the origins of homochirality in nature. The spontaneous emergence of a dominant handedness from an achiral starting solution is a key area of research.

Enantiomorphic Symmetry Breaking in Crystallization

Chiral symmetry breaking is a phenomenon where a system that is expected to produce a 50:50 mixture of two enantiomers (a racemic mixture) instead yields a significant excess of one. arxiv.org When an aqueous solution of this compound is left to crystallize without agitation, it typically produces statistically equal numbers of d- and l-crystals. waterjournal.orgarxiv.org However, under certain conditions, this symmetry is broken, and a large majority of the crystals formed will have the same handedness. ucm.es

This process is believed to occur via secondary nucleation, where a single "mother crystal" that forms spontaneously produces a cascade of new crystals that inherit its chirality. ucm.es Another powerful mechanism for achieving complete chiral purity is through dissolution and recrystallization cycles, especially when coupled with abrasive grinding or temperature gradients. ucm.es This process, known as Viedma ripening, involves the less abundant enantiomer dissolving and recrystallizing onto the more abundant one, leading to a state of homochirality. ucm.es The emergence of chirality can also be preceded by the formation of achiral crystals that then transform into one of the chiral forms. acs.org

Laser-Induced Nucleation and Chiral Control

The crystallization of this compound, whose molecules are achiral but form enantiomeric crystals, presents a notable example of chiral symmetry breaking. capes.gov.brucm.es Research has demonstrated that stirring a crystallizing solution can lead to a state where nearly all crystals exhibit the same chirality, a phenomenon attributed to secondary nucleation from a single "mother crystal". capes.gov.brucm.esaps.org However, experiments involving rapid, massive primary nucleation also show total symmetry breaking, suggesting that the "mother crystal" theory may not be a complete explanation. ucm.esucm.es

Non-photochemical laser-induced nucleation (NPLIN) has emerged as a key technique for investigating and controlling this process. researchgate.netnih.gov Studies using nanosecond laser pulses on molten this compound have successfully induced nucleation. researchgate.netnih.govaip.org A remarkable finding is the retention of enantiomorphism; samples often nucleate back into the same chiral form (dextrorotatory or levorotatory) they possessed before melting. researchgate.netaip.org This chiral memory is theorized to result from the decomposition of a small amount of this compound into sodium chloride. researchgate.netaip.org These sodium chloride impurities may create cavities that trap clusters of this compound, preserving the chiral information even above the melting point. researchgate.netaip.org These sub-critical clusters can then be activated by the laser to induce nucleation. researchgate.netnih.gov The fraction of samples that nucleate shows a linear dependence on the peak power density of the laser pulses. researchgate.netnih.gov

Further research using high-energy laser pulses in supersaturated aqueous solutions has also been reported. researchgate.net Irradiation with a single, focused nanosecond laser pulse can cause optical breakdown, creating a plasma and microbubbles, which in turn induces nucleation. researchgate.net The proposed mechanism involves the initial nucleation of an achiral monoclinic phase which then transforms into the stable, chiral cubic phase of this compound. researchgate.net

Nanophotonic Enhancement of Chiral Asymmetry

To achieve greater control over the chiral outcome of crystallization, researchers have turned to nanophotonic techniques that create "superchiral" fields. coms.eventsfigshare.com While circularly polarized light (CPL) alone has not been shown to produce a significant chiral bias, its interaction with plasmonic nanostructures can dramatically amplify chiral effects. coms.eventsresearchgate.net

One approach involves using well-designed gold (Au) triangle trimer nanostructures immersed in a saturated this compound solution. figshare.comresearchgate.net When irradiated with a continuous-wave CPL laser, these plasmonic structures generate a strong superchiral near-field. coms.eventsfigshare.com This process has been shown to yield a giant crystal enantiomeric excess (CEE) of over 50%. researchgate.netspiedigitallibrary.org The mechanism is not believed to be enantioselective optical trapping, but rather a chiral optical force that influences the attachment of chiral crystalline clusters to the growing crystal nuclei. figshare.com The process involves the formation of a metastable achiral crystal at the laser focus, followed by a polymorphic transformation to the stable chiral crystal, with the final chirality directed by the handedness of the CPL. researchgate.netspiedigitallibrary.orgorcid.org

More recent studies have utilized Mie-resonant silicon metasurfaces. ebi.ac.uk Crystallization on these high-refractive-index dielectric nanostructures, when excited by CPL, results in a statistically significant crystal enantiomeric excess of approximately 18%. ebi.ac.uk This enhancement of asymmetry provides a pathway for more efficient chiral synthesis in a chiral near-field. ebi.ac.uk

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic and microscopic methods is essential for the comprehensive characterization of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a compound by measuring the absorption of infrared radiation. matec-conferences.orgrsc.org In this compound, the primary functional group is the chlorate ion (ClO₃⁻). The FTIR spectrum provides a unique pattern of absorption bands corresponding to the vibrational modes of this ion. matec-conferences.orgijret.org The analysis confirms the presence of specific chemical bonds and can reveal interactions within the crystal lattice. researchgate.net A key absorption peak identified in the analysis of mixed crystals containing this compound is attributed to the Cl-O stretching vibration. ijret.org

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~1720 | Cl-O Stretching | ijret.org |

| ~933 | Corresponds to NaClO₃ | researchgate.netresearchgate.net |

Note: Peak positions can vary slightly based on the sample preparation and specific crystalline form.

Powder X-ray Diffraction (XRD) for Lattice Parameter Determination

Powder X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and lattice parameters of a crystalline solid. latech.edu The method involves directing X-rays at a powdered sample and measuring the scattering angles, which correspond to the spacing between atomic planes according to Bragg's Law. latech.edutcd.ie For this compound, XRD studies confirm that it crystallizes in a cubic system. ijret.org The sharp peaks observed in the diffraction pattern are indicative of good crystallinity. ijret.org Analysis of the XRD data allows for the precise calculation of the unit cell dimensions.

| Crystal System | Space Group | Lattice Parameter (a) | Reference |

| Cubic | P2₁3 | 6.716 Å | ijret.org |

Note: The provided lattice parameter is for a mixed crystal of this compound and sodium bromate (B103136). Pure this compound values are similar.

Raman Spectroscopy for Molecular Fingerprinting and Species Identification

Raman spectroscopy provides a distinct molecular "fingerprint" by detecting the inelastic scattering of monochromatic light. optics.orgsapub.org The resulting Raman shifts are specific to the vibrational modes of the molecules in the sample, allowing for precise chemical identification. optics.orgsapub.org The Raman spectrum of this compound exhibits characteristic peaks that are used for its unambiguous identification, even distinguishing it from chemically similar compounds. researchgate.net This technique is so effective that it can be used in stand-off detection systems to identify this compound inside opaque containers from significant distances. optics.org

| Raman Shift (cm⁻¹) | Reference |

| 933 | researchgate.netresearchgate.net |

Note: This peak is a prominent feature in the Raman spectrum of this compound.

Second Harmonic Generation (SHG) for Optical Properties

This compound (NaClO₃) is a notable material in the field of nonlinear optics due to its crystal structure. It crystallizes in the non-centrosymmetric cubic space group P2₁3, a prerequisite for exhibiting second-order nonlinear optical effects like second harmonic generation (SHG). optica.orgresearchgate.net The origin of this nonlinearity is attributed to the asymmetric polarizability and the distribution of valence electrons within the chemical bonds of the crystal. ijret.org The piezoelectric nature of this compound crystals is also a key characteristic enabling this phenomenon. optica.org

The SHG property is commonly confirmed using the Kurtz and Perry powder technique. ijret.org In a typical experimental setup, a high-intensity laser beam, such as from a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is focused on a this compound crystal sample. optica.orgijret.org The nonlinear interaction within the crystal generates a new light wave at exactly half the wavelength, which is observed as an emission of green light at 532 nm, confirming the second harmonic generation. ijret.org

Research has demonstrated that the efficiency of SHG in this compound is dependent on the crystal's orientation relative to the incident laser beam's polarization. optica.org For instance, when a laser beam is directed normal to the (110) crystal face, the SHG output is markedly dependent on the polarization of the incident beam. If the beam is polarized along the z-axis, SHG should not occur, whereas polarizing it perpendicular to the z-axis allows for SHG output. optica.org While this compound is an effective SHG material, its efficiency is noted to be less than that of other materials like potassium dihydrogen phosphate (B84403) (KDP), which is often used as a benchmark. optica.org Studies on mixed crystals of this compound and sodium bromate have also been conducted to analyze SHG efficiency. ijret.org

Table 1: Experimental Parameters for SHG in this compound-Based Crystals

| Parameter | Value/Description | Source |

| Measurement Technique | Kurtz and Perry Powder Technique | ijret.org |

| Laser Source | Q-switched Nd:YAG Laser | ijret.org |

| Fundamental Wavelength | 1064 nm | ijret.org |

| Second Harmonic Wavelength | 532 nm (Green Light) | ijret.org |

| Crystal System | Cubic | ijret.org |

| Space Group | P2₁3 | researchgate.net |

| Key Property | Non-centrosymmetric, Piezoelectric | optica.org |

UV-Visible Spectroscopy for Aqueous Solutions and Species Equilibrium

UV-Visible spectroscopy is a valuable tool for characterizing this compound solutions and understanding the chemical equilibrium with related species. Crystalline this compound exhibits a wide transparency range, making it suitable for certain opto-electronic applications. ijret.org Studies on mixed crystals of this compound and sodium bromate show a transparency range from 350-1100 nm with a UV cut-off wavelength around 305 nm, corresponding to an optical band gap of approximately 4.073 eV. ijret.org

In aqueous solutions, the chlorate ion (ClO₃⁻) itself has an absorption maximum in the far ultraviolet region of the electromagnetic spectrum, around 200 nm. researchgate.net This technique is particularly useful for monitoring the conversion of chlorate into other chlorine-containing species, as each has a distinct absorption peak. researchgate.net For example, in acidic media, chlorate can be reduced to form species such as chlorite (ClO₂⁻), chlorine (Cl₂), hypochlorous acid (HClO), and chlorine dioxide (ClO₂). researchgate.net The distinct and well-separated absorption maxima of these species allow for their monitoring to understand the reaction chemistry and equilibrium in the solution. researchgate.net Spectrophotometric methods based on the UV absorbance of the chlorate ion have been reported for its quantification. acs.org

Table 2: UV Absorption Maxima of Chlorate and Related Species in Aqueous Solution

| Chemical Species | Chemical Formula | Absorption Maximum (λmax) | Source |

| Chlorate | ClO₃⁻ | ~200 nm | researchgate.net |

| Chlorite | ClO₂⁻ | 230 nm | researchgate.net |

| Chlorine | Cl₂ | 310 nm | researchgate.net |

| Hypochlorous Acid | HClO | 323 nm | researchgate.net |

| Chlorine Dioxide | ClO₂ | 360 nm | researchgate.net |

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Sodium Chlorate (B79027) Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of materials like sodium chlorate, particularly in the molten state. aip.org These simulations model the movement of atoms and molecules over time, governed by the forces between them.

Investigation of Structure and Dynamics in Molten States

MD simulations have been employed to conduct detailed investigations into the structure and dynamics of molten this compound (NaClO₃). aip.org These studies provide a microscopic view of the arrangement and movement of sodium cations (Na⁺) and chlorate anions (ClO₃⁻) in the liquid phase. A key finding from these simulations is the discernible short-range dipole ordering between pairs of chlorate anions, a consequence of the anion's significant dipole moment. aip.org The calculated static structure factor from these simulations shows good agreement with results from neutron scattering experiments, validating the accuracy of the simulation models. aip.org Furthermore, MD simulations offer a detailed picture of the distribution of cations around the anions. aip.org

Comparison of Polarizable and Nonpolarizable Models

A crucial aspect of simulating ionic systems like this compound is the treatment of electronic polarization. Simulations have compared results from nonpolarizable and polarizable models. aip.org Nonpolarizable models use fixed partial charges on the atoms, while polarizable models, often implemented using a fluctuating charges approach for the anions, allow the electronic charge distribution to respond to the local electric field. aip.org

The inclusion of polarization effects on the anions does not significantly alter the equilibrium structure of molten NaClO₃. aip.org However, it has a marked impact on the dynamics of the simulated system. aip.org This highlights the importance of choosing an appropriate model depending on the properties being investigated.

Analysis of Ionic Diffusion, Conductivity, and Viscosity